molecular formula C18H15N3O5 B2801998 Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate CAS No. 903311-68-2

Ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate

Cat. No. B2801998
CAS RN: 903311-68-2
M. Wt: 353.334
InChI Key: WDQZWXJAKGBKHT-UHFFFAOYSA-N
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Description

Indolizine is a nitrogen-containing heterocycle and serves as a precursor for widespread indolizidine alkaloids . It’s an important class of N-fused heterocyclic compounds due to their interesting biological and optical properties .


Synthesis Analysis

The synthesis of indolizines has been based on classical methodologies such as Scholtz or Chichibabin reactions . New strategies have been revealed especially within the last ten years, including transition metal-catalyzed reactions and approaches based on oxidative coupling .


Molecular Structure Analysis

Indolizine is one of the five isomers of indole . The structure of indolizine derivatives can be confirmed by spectroscopic techniques .


Chemical Reactions Analysis

Indolizine derivatives can be synthesized by means of classical and nonclassical pathways . Radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Scientific Research Applications

Synthesis and Biological Activities

Indolizine derivatives have been synthesized through various methods, emphasizing their structural diversity and potential for biological applications. For instance, Vijayakumar Uppar et al. (2020) described the synthesis of novel ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives, demonstrating significant antioxidant and antibacterial activities, suggesting the relevance of indolizine derivatives in pharmaceutical research (Uppar et al., 2020).

Synthetic Applications

The versatility of indolizine derivatives extends to their use in synthesizing other complex heterocyclic compounds. A. Kakehi et al. (1990) explored the synthesis of thienoindolizine derivatives from ethyl 2-[(2-substituted ethyl)thio]-3-indolizinecarboxylates, showcasing a variety of reactions leading to functionally diverse indolizine derivatives (Kakehi et al., 1990).

Anticancer Potential

The exploration of indolizine derivatives for anticancer applications has been a notable area of interest. E. Klimova et al. (2012) synthesized ethyl 2-amino-6-ferrocenylpyrimidine-5-carboxylates, showing specificity towards certain cancer cell lines, highlighting the potential of indolizine derivatives in developing novel anticancer agents (Klimova et al., 2012).

Future Directions

Indolizine and its derivatives continue to attract much attention due to their diverse biological properties . With the remarkable number of approved indole-containing drugs as well as the importance of the indolizine moiety, it can be easily concluded that indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .

properties

IUPAC Name

ethyl 2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-2-26-18(23)14-13-8-3-4-9-20(13)16(15(14)19)17(22)11-6-5-7-12(10-11)21(24)25/h3-10H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQZWXJAKGBKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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